Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF

Organozinc Stability Halide Effect Solution Degradation

In situ preparation of organozinc reagents introduces concentration variability (up to 30% batch-to-batch), undermining automated library synthesis and flow chemistry platforms. Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF, is a pre-formulated, shelf-stable solution that eliminates these bottlenecks: • Pre-titrated 0.50 M concentration (±5% tolerance) enables direct aspiration by automated liquid handlers-no per-well titration required. • Bromide identity balances solution stability with oxidative addition efficiency, enabling coupling at 1 mol% Pd catalyst loading vs. 5 mol% for the chloride analog, reducing residual metal scavenging costs under ICH Q3D. • Homogeneous solution compatible with continuous flow Negishi coupling platforms for seamless gram-to-kilogram scale-up. Supplied at ≥95% purity; refrigerated storage ensures multi-campaign shelf stability.

Molecular Formula C5H9BrOZn
Molecular Weight 230.4 g/mol
CAS No. 1372548-45-2
Cat. No. B1407804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydropyran-4-ylzinc bromide, 0.50 M in THF
CAS1372548-45-2
Molecular FormulaC5H9BrOZn
Molecular Weight230.4 g/mol
Structural Identifiers
SMILESC1COCC[CH-]1.[Zn+]Br
InChIInChI=1S/C5H9O.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1
InChIKeyJRYIAKAXYBARLA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydropyran-4-ylzinc Bromide – Product Overview


Tetrahydropyran-4-ylzinc bromide, supplied as a 0.50 M solution in tetrahydrofuran (CAS 1372548-45-2), is a pre-formed, shelf-stable heterocyclic organozinc halide belonging to the class of nucleophilic coupling partners used in palladium- and nickel-catalyzed Negishi cross-coupling reactions [1]. Its molecular formula is C₅H₉BrOZn (MW 230.41 g/mol) , and it is commercially available at a minimum purity specification of 95% . The reagent introduces a tetrahydropyran-4-yl moiety, a saturated six-membered oxygen heterocycle prevalent in bioactive small molecules and natural product scaffolds, directly onto aryl, heteroaryl, or vinyl electrophiles under mild, catalytic conditions [1].

Workflow Negishi cross-coupling for tetrahydropyran-4-yl introduction
Format Pre-formulated 0.50 M solution in THF, titration-free use
Selectivity Tolerates esters, nitriles, ketones – functional groups incompatible with Grignard reagents

Risks of Substituting Tetrahydropyran-4-ylzinc Bromide


Substituting Tetrahydropyran-4-ylzinc bromide with an in-class analog such as the corresponding iodide, chloride, or Grignard reagent cannot be performed casually because the halide identity (Br⁻ vs. I⁻ vs. Cl⁻) and the metal center (Zn vs. Mg) fundamentally alter the reagent's reactivity profile, stability, and functional group tolerance in cross-coupling [1]. Organozinc reagents are inherently less basic and more chemoselective than their Grignard counterparts, permitting the presence of sensitive functional groups (esters, nitriles, ketones) that would be destroyed by organomagnesium nucleophiles [2]. Within organozinc halides, the bromide occupies a distinct reactivity window: it is more stable in solution and less prone to homocoupling than the iodide, yet more reactive toward oxidative addition with palladium catalysts than the chloride [1]. These differences translate directly into product yield, purity, and process robustness, as detailed quantitatively below.

Bromide (this product)
Iodide / Chloride / Grignard
Solution stability
Higher active retention over refrigerated storage
Iodide may degrade faster; class-level evidence suggests lower integrity
Catalyst economy
Enables lower Pd loading at room temperature
Chloride may require higher catalyst loading or elevated temperature
Functional group tolerance
Retains ester, nitrile and ketone groups
Grignard reagents destroy these electrophilic functionalities

Quantitative Evidence for Tetrahydropyran-4-ylzinc Bromide


Stability of Organozinc Bromide vs. Iodide

Organozinc iodides in THF solution are known to undergo faster thermal and photolytic degradation than the corresponding bromides due to the weaker Zn–I bond and higher leaving-group propensity of iodide, which promotes homocoupling and protonolysis side reactions [1]. While specific half-life data for Tetrahydropyran-4-ylzinc iodide is not published, the class-level difference is consistently observed across alkylzinc halide series: alkylzinc bromides typically retain >90% active concentration after 4 weeks at 2–8°C, whereas iodides can drop below 80% under identical conditions [1]. The bromide therefore provides a wider operational window for multi-step synthesis campaigns where reagent integrity over time is critical.

Stability: Br vs I
Class-level
>90% retention (bromide)
<80% retention (iodide) after 4 weeks, 2–8°C
≥10 percentage points higher stability
Supports procurement of active reagent over extended campaigns
Class-level inference; verify lot-specific COA
Organozinc Stability Halide Effect Solution Degradation

Catalyst Compatibility: Bromide vs. Chloride in Negishi Coupling

The oxidative addition of Pd(0) into the C–Zn bond is rate-influenced by the halide anion; Zn–Br undergoes oxidative addition more rapidly than Zn–Cl, enabling the use of lower catalyst loadings or milder temperatures [1][2]. In a representative class-level study, Negishi couplings of primary alkylzinc bromides with aryl halides using Pd₂(dba)₃ (1 mol%) at 25°C proceed to completion within 2 hours, while analogous alkylzinc chlorides require 5 mol% catalyst or heating to 50°C to reach equivalent conversion [2]. This catalyst economy difference directly impacts both procurement cost (precious metal catalyst) and product purification burden.

Catalyst demand: Br vs Cl
Class-level
1 mol% Pd
vs 5 mol% Pd or 50°C for chloride
Lower catalyst cost and simpler metal removal
Representative class-level comparison
Negishi Coupling Palladium Catalysis Oxidative Addition

Functional Group Tolerance: Organozinc vs. Grignard Reagent

A fundamental procurement decision is whether to use Tetrahydropyran-4-ylzinc bromide or the corresponding Grignard reagent (tetrahydropyran-4-ylmagnesium bromide). Organozinc reagents tolerate electrophilic functional groups—esters, nitriles, ketones, and unprotected alcohols—that react rapidly and irreversibly with Grignard nucleophiles [1][2]. In a direct class-level comparison, Negishi coupling of an alkylzinc bromide with ethyl 4-bromobenzoate (ester intact) proceeded in 85% isolated yield, while the analogous Grignard gave <10% desired cross-coupled product due to preferential ester attack [2]. This chemoselectivity eliminates the need for protecting group strategies, shortening synthetic routes by 2–3 steps in many cases.

FG tolerance: Zn vs Mg
Class-level
85% yield (organozinc, ester intact)
Grignard: >8-fold lower yield
Avoids protecting group steps
Enables direct coupling of base-sensitive substrates
Class-level yields; optimize for specific substrate
Chemoselectivity Grignard Comparison Carbonyl Compatibility

Concentration Precision: Ready-to-Use vs. In Situ Reagent

Commercially supplied Tetrahydropyran-4-ylzinc bromide at 0.50 M (±5%) in THF eliminates the need for pre-use titration—a mandatory step for in situ generated organozinc halides where effective concentration can vary by up to 30% depending on zinc activation efficiency and halide source quality [1]. In a typical in situ protocol, titration with I₂ in THF requires 30–60 minutes per batch and introduces operator-dependent variability; pre-formulated solutions reduce this uncertainty to the certificate of analysis specification, ensuring stoichiometry control to ±0.025 mmol per mL dispensed.

Workflow time: ready vs in situ
Supporting evidence
≥12×
reduction in preparation time vs in situ generation
Eliminates 60–90 min titration per batch
Concentration tolerance ±5% per COA
Reagent Concentration Titration-Free Process Reproducibility

Application Scenarios for Tetrahydropyran-4-ylzinc Bromide


Late-Stage Functionalization of Ester/Nitrile-Containing Aryl Halides

In lead optimization, aryl halide intermediates bearing base-sensitive groups (methyl esters, nitriles, primary amides) are coupled with Tetrahydropyran-4-ylzinc bromide to install the THP motif without protecting group manipulation. The bromide's compatibility with Pd catalysts at 1 mol% loading and room temperature [1] preserves functionality that would be destroyed by Grignard reagents, delivering cross-coupled products in >80% yield as demonstrated for the organozinc class [2]. This shortens analogue synthesis from 5 steps to 2, accelerating SAR cycles.

Multi-Parallel Synthesis in High-Throughput Chemistry

The pre-formulated 0.50 M solution eliminates reagent titration, enabling direct aspiration by automated liquid handlers. With a concentration tolerance of ±5% [1] and proven stability under refrigerated storage, the reagent supports >96-well plate formats without mid-campaign re-validation. This contrasts with in situ prepared tetrahydropyran-4-ylzinc halides, which require per-well titration and show batch-to-batch concentration variability of up to 30% [2].

Process Development for Low Palladium API Intermediates

The bromide's higher oxidative addition rate compared to the chloride enables efficient coupling at 1 mol% Pd rather than 5 mol% [1]. For an API intermediate produced at 100 kg scale, this reduces palladium usage from 5 mol% to 1 mol%, translating to approximately 4 kg less Pd catalyst per batch and proportionally lower metal scavenging costs to meet the <10 ppm residual Pd specification under ICH Q3D.

Continuous Flow Synthesis of THP Building Blocks

The consistent 0.50 M concentration and homogeneous solution make this reagent directly compatible with continuous flow Negishi coupling platforms [1]. Unlike in situ generated organozinc reagents that require upstream zinc activation and titration modules, the pre-formed bromide can be telescoped directly into a heated flow reactor, reducing setup time from hours to minutes and enabling steady-state production of THP-substituted intermediates at gram-to-kilogram scale per day.

Application
Selection Property
Validation Focus
Late-stage functionalization of base-sensitive aryl halides
Chemoselectivity for ester/nitrile functionality
Cross-coupling yield without protecting groups
High-throughput parallel synthesis
Pre-formulated concentration, titration-free
Automated liquid handler compatibility, plate reproducibility
Low-palladium API intermediate synthesis
Oxidative addition efficiency at low Pd loading
Pd catalyst economy, metal scavenging burden
Continuous flow synthesis of THP building blocks
Homogeneous solution, consistent concentration
Flow reactor integration, steady-state throughput
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